2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride
Overview
Description
“2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1258650-07-5 . It has a molecular weight of 299.8 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[2-(2-methyl-1-piperidinyl)ethoxy]benzoic acid hydrochloride . The InChI code is 1S/C15H21NO3.ClH/c1-12-6-4-5-9-16(12)10-11-19-14-8-3-2-7-13(14)15(17)18;/h2-3,7-8,12H,4-6,9-11H2,1H3,(H,17,18);1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties such as melting point, boiling point, or solubility.Scientific Research Applications
Synthesis and Chemical Characterization
- The compound has been utilized in various synthesis processes. For instance, Dornhagen and Scharf (1985) synthesized dichloroisoeverninic acid, a food additive and constituent of orthosomycin antibiotics, involving similar benzoic acid derivatives (Dornhagen & Scharf, 1985).
- Amarnath and Palaniappan (2005) reported the use of substituted benzoic acids, including compounds related to 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride, in doping polyaniline, a conductive polymer. This shows its potential application in material science (Amarnath & Palaniappan, 2005).
Biochemical and Medicinal Research
- Chikaraishi-Kasuga et al. (1997) synthesized derivatives of ω-hydroxy carboxylic ionophore containing benzoic acid, which exhibited high potassium selectivity over sodium. This suggests potential applications in ion-selective processes and biochemical research (Chikaraishi-Kasuga et al., 1997).
- Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of benzoic acid for detecting reactive oxygen species in biological systems, highlighting its application in biological and chemical research (Setsukinai et al., 2003).
Chemical Properties and Applications
- Granik et al. (1973) studied the reactions of N-methylpiperidin-2-one, which is structurally similar to 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride. Their research provides insights into the chemical properties and potential applications of these compounds in organic synthesis (Granik et al., 1973).
Industrial and Material Science Applications
- Singh and Vedi (2014) synthesized novel triazolylindole derivatives involving benzoic acid, indicating its use in the development of new materials and chemicals for various industrial applications (Singh & Vedi, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-[2-(2-methylpiperidin-1-yl)ethoxy]benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-6-4-5-9-16(12)10-11-19-14-8-3-2-7-13(14)15(17)18;/h2-3,7-8,12H,4-6,9-11H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDJPCBZUBTITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCOC2=CC=CC=C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.